molecular formula C15H16N2O B5294686 2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide

2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No. B5294686
M. Wt: 240.30 g/mol
InChI Key: XAJCLTMJHGCWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide, also known as MPB, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPB is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of N-myristoyltransferase by binding to its active site and preventing it from catalyzing its normal reaction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is that it is a small molecule that can be synthesized in the laboratory. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the function of certain proteins and enzymes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on 2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide. One area of research could be to further investigate its mechanism of action and how it interacts with specific proteins and enzymes. Additionally, further studies could be done to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases. Finally, more research could be done to optimize the synthesis of this compound and to explore its potential as a tool for drug discovery.

Synthesis Methods

The synthesis of 2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps, including the reaction of 4-pyridinecarboxaldehyde with 2-methylbenzoyl chloride to form 2-methyl-N-(4-pyridinyl)benzamide. This intermediate is then reacted with ethylmagnesium bromide to form this compound.

Scientific Research Applications

2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide has been used in various scientific research applications, including as a tool to study the function of certain proteins and enzymes. For example, this compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the regulation of protein function. Additionally, this compound has been used to study the function of the protein PDEδ, which is involved in the regulation of lipid metabolism.

properties

IUPAC Name

2-methyl-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-5-3-4-6-14(11)15(18)17-12(2)13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCLTMJHGCWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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